Anthraquinone, 1-(p-chlorophenyl)-
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Overview
Description
Anthraquinone, 1-(p-chlorophenyl)- is a derivative of anthraquinone, a compound known for its diverse applications in various fields such as organic electronics, medicine, and dye production. The addition of a p-chlorophenyl group to the anthraquinone structure enhances its chemical properties, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthraquinone, 1-(p-chlorophenyl)- typically involves the Friedel-Crafts acylation of anthraquinone with p-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of Anthraquinone, 1-(p-chlorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Anthraquinone, 1-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted anthraquinone derivatives
Scientific Research Applications
Anthraquinone, 1-(p-chlorophenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Anthraquinone, 1-(p-chlorophenyl)- involves its interaction with cellular proteins and enzymes. It can inhibit the activity of topoisomerases, which are essential for DNA replication and cell division. Additionally, it can generate reactive oxygen species (ROS) that induce oxidative stress in cancer cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: The parent compound, known for its applications in dye production and organic electronics.
1-(o-chlorophenyl)anthraquinone: A similar compound with a different substitution pattern, affecting its chemical properties and applications.
2,7-bis-substituted amido-anthraquinone: Known for its anticancer properties.
Uniqueness
Anthraquinone, 1-(p-chlorophenyl)- is unique due to the presence of the p-chlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicine and industry .
Properties
CAS No. |
20600-81-1 |
---|---|
Molecular Formula |
C20H11ClO2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11ClO2/c21-13-10-8-12(9-11-13)14-6-3-7-17-18(14)20(23)16-5-2-1-4-15(16)19(17)22/h1-11H |
InChI Key |
CKJDMCPDORZPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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